molecular formula C10H11ClFNO2S B255461 1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine

1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine

Cat. No. B255461
M. Wt: 263.72 g/mol
InChI Key: GHYSMGODQRXOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CFPS and has a molecular formula of C11H12ClFNO2S.

Mechanism of Action

The mechanism of action of CFPS involves the inhibition of enzymes such as carbonic anhydrase, which play a crucial role in the development of diseases. CFPS binds to the active site of these enzymes and prevents their activity, thereby inhibiting the progression of the disease.
Biochemical and Physiological Effects:
CFPS has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of certain inflammatory mediators, thereby reducing inflammation. CFPS has also been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth.

Advantages and Limitations for Lab Experiments

The main advantage of CFPS is its potency as an enzyme inhibitor, which makes it a promising candidate for the development of novel drugs. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on CFPS could focus on the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new targets for its enzyme inhibition activity. CFPS could also be studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular disorders.
In conclusion, CFPS is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its potent enzyme inhibition activity makes it a promising candidate for the development of novel drugs. Further research on CFPS could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with pyrrolidine in the presence of a base. This reaction results in the formation of CFPS as a white solid.

Scientific Research Applications

CFPS has been extensively studied for its potential applications in the development of novel drugs. It has been found to be a potent inhibitor of certain enzymes that are involved in the development of various diseases such as cancer, inflammation, and neurodegenerative disorders. CFPS has also been shown to exhibit antimicrobial activity against certain bacterial strains.

properties

Product Name

1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine

Molecular Formula

C10H11ClFNO2S

Molecular Weight

263.72 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine

InChI

InChI=1S/C10H11ClFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

GHYSMGODQRXOFH-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.